![molecular formula C16H14N4O3 B2833335 (pyridin-2-yl)methyl N-{[3-(furan-3-yl)pyrazin-2-yl]methyl}carbamate CAS No. 2034312-45-1](/img/structure/B2833335.png)

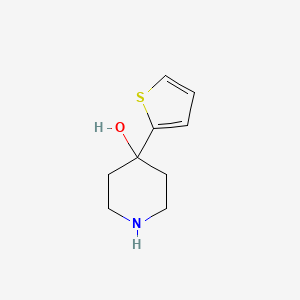

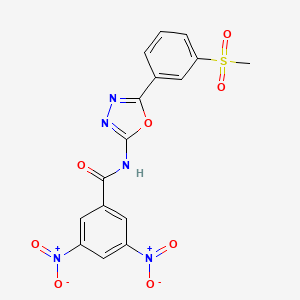

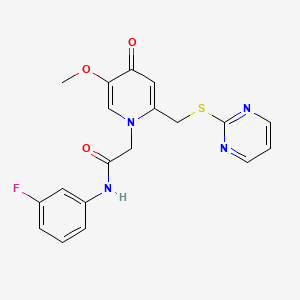

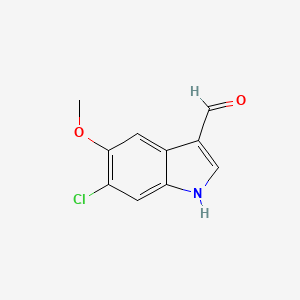

(pyridin-2-yl)methyl N-{[3-(furan-3-yl)pyrazin-2-yl]methyl}carbamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

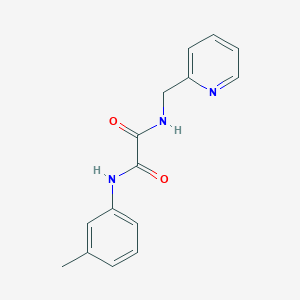

This compound is a complex organic molecule that includes a pyridine ring, a furan ring, and a pyrazine ring . It’s likely that this compound could have potential biological activities, as both pyridine and pyrazine derivatives are known to exhibit a wide range of pharmacological activities .

Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds have been synthesized from α-bromoketones and 2-aminopyridine under different reaction conditions . N-(Pyridin-2-yl)amides were formed in toluene via C–C bond cleavage promoted by I2 and TBHP .

Molecular Structure Analysis

The molecular structure of similar compounds has been elucidated by single crystal X-ray diffraction and characterized by NMR, FT-IR, UV–Vis spectroscopic techniques . In these molecules, the dihedral angle between furan and pyridine rings can vary .

Chemical Reactions Analysis

The chemical reactions involving similar compounds often involve C–C bond cleavage . These reactions are typically promoted by I2 and TBHP, and the reaction conditions are mild and metal-free .

Aplicaciones Científicas De Investigación

Organic Synthesis and Heterocyclic Chemistry

Research highlights the significance of heterocyclic compounds, including pyridine and furan derivatives, in organic synthesis. These compounds serve as key building blocks for synthesizing complex molecules. For instance, the study by Brown and Cowden (1982) discusses the synthesis of pyridinylpyrimidines, indicating the importance of pyridine derivatives in enhancing the efficacy of other compounds, such as amplifiers of phleomycin against bacteria like Escherichia coli (Brown & Cowden, 1982).

Antimicrobial and Antimycobacterial Activity

Several studies have investigated the antimicrobial and antimycobacterial properties of heterocyclic compounds. For example, a study on the antioxidative activity of heterocyclic compounds found in coffee volatiles produced by the Maillard reaction points to the significant potential of these compounds in food chemistry and preservation (Yanagimoto et al., 2002). Another study on the synthesis, characterization, and antimicrobial activity of novel chitosan Schiff bases based on heterocyclic moieties further underscores the application of such compounds in developing antimicrobial agents (Hamed et al., 2020).

Material Science and Light-Emitting Diodes (LEDs)

Heterocyclic compounds also find applications in material science, particularly in the development of organic light-emitting diodes (OLEDs). A study on simple bipolar host materials for high-efficiency blue, green, and white phosphorescence OLEDs demonstrates how heterocyclic compounds can be engineered to improve the performance of OLED devices (Li et al., 2016).

Propiedades

IUPAC Name |

pyridin-2-ylmethyl N-[[3-(furan-3-yl)pyrazin-2-yl]methyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N4O3/c21-16(23-11-13-3-1-2-5-17-13)20-9-14-15(19-7-6-18-14)12-4-8-22-10-12/h1-8,10H,9,11H2,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUTOASKGUYBEDL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)COC(=O)NCC2=NC=CN=C2C3=COC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[3-(2-Nitro-1-propenyl)phenoxy]pyrimidine](/img/structure/B2833256.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({2-oxo-1-[(pyridin-2-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide](/img/structure/B2833259.png)

![[3-hydroxy-3-[(2S)-2-piperidyl]azetidin-1-yl]-(2,3,4-trifluorophenyl)methanone;hydrochloride](/img/no-structure.png)

![(2Z)-3-[(5-chloro-2-methoxyphenyl)amino]-2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B2833263.png)

![4-((3-hydroxypropyl)amino)-8-methylpyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B2833268.png)

![1-[(2-fluorophenyl)methyl]-6-methoxy-3-(4-methoxybenzenesulfonyl)-1,4-dihydroquinolin-4-one](/img/structure/B2833269.png)

![N-(Cyclopropylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2833270.png)

![rac-tert-butyl (1R,2S,6S,7R)-8-oxo-4-azatricyclo[5.2.1.0,2,6]decane-4-carboxylate](/img/structure/B2833272.png)

![3-butyl-6-(morpholin-4-yl)-2-{[(3-nitrophenyl)methyl]sulfanyl}-3,4-dihydroquinazolin-4-one](/img/structure/B2833274.png)